molecular formula C10H12ClNO2 B8097797 5-Chloro-2-methyl-D-phenylalanine

5-Chloro-2-methyl-D-phenylalanine

Cat. No.: B8097797
M. Wt: 213.66 g/mol
InChI Key: XOJPGEIIQISZFF-SECBINFHSA-N
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Description

5-Chloro-2-methyl-D-phenylalanine is an amino acid derivative characterized by the presence of a chlorine atom at the fifth position and a methyl group at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-D-phenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methylphenylalanine.

    Chlorination: The phenyl ring is chlorinated at the fifth position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale chlorination reactions using automated reactors to ensure consistent quality and yield.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control protocols to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

5-Chloro-2-methyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-D-phenylalanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism or protein synthesis.

    Pathways: It can influence biochemical pathways related to neurotransmitter synthesis or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-DL-phenylalanine: Another chlorinated phenylalanine derivative with different substitution patterns.

    2-Methyl-D-phenylalanine: Lacks the chlorine atom, providing a basis for comparison in terms of reactivity and applications.

Uniqueness

5-Chloro-2-methyl-D-phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-3-(5-chloro-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPGEIIQISZFF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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